Mebicar - 10095-06-4

Mebicar

Catalog Number: EVT-363862
CAS Number: 10095-06-4
Molecular Formula: C8H14N4O2
Molecular Weight: 198.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mebicar (also known as tetramethyltetraazabicyclooctanedione) is a psychotropic drug originally developed in the Soviet Union. [] It is classified as an anxiolytic, meaning it reduces anxiety. [, ] Mebicar is unique due to its diurnal nature, differentiating it from traditional anxiolytics. [, ] It is primarily used in scientific research to investigate its effects on various physiological and psychological processes, particularly those related to stress, anxiety, and pain.

Amitriptyline

Compound Description: Amitriptyline is a tricyclic antidepressant with analgesic properties. It is often used to treat depression, anxiety, and nerve pain. [, , , , ]

Relevance: Amitriptyline was included in several studies comparing its analgesic and anti-inflammatory effects to those of Mebicar. In these studies, Mebicar generally exhibited faster-acting analgesic effects and longer-lasting anti-inflammatory activity at lower doses compared to Amitriptyline. [, , , , ]

Diazepam

Compound Description: Diazepam is a benzodiazepine derivative known for its anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. [, , , , , , ]

Relevance: Similar to Amitriptyline, Diazepam was included as a comparator drug in studies investigating the analgesic, anti-inflammatory, and psychotropic effects of Mebicar. These studies revealed that Mebicar may have a distinct profile in terms of its effect on neuroactive amino acids in the brain compared to Diazepam. Additionally, Mebicar showed greater and longer-lasting anti-inflammatory effects at lower doses. [, , , , , , ]

Sodium Hydroxybutyrate

Compound Description: Sodium Hydroxybutyrate (also known as sodium oxybate or GHB) is a central nervous system depressant with a variety of effects, including sedation, anesthesia, and reduction of muscle spasms. [, , ]

Relevance: Sodium Hydroxybutyrate was used as a reference compound in studies exploring the antihypoxic and antiarrhythmic properties of Mebicar. Mebicar showed comparable antihypoxic effects to Sodium Hydroxybutyrate and exhibited protective action against experimentally induced arrhythmias. [, , ]

Piracetam

Compound Description: Piracetam is a nootropic drug that is purported to enhance cognitive function. It is thought to work by modulating neurotransmission and improving blood flow in the brain. [, ]

Relevance: Piracetam was used as a comparator in studies examining the nootropic effects of Mebicar. While both drugs were shown to improve cognitive function, Mebicar demonstrated a qualitatively different mechanism of action compared to Piracetam. [, ]

γ-Aminobutyric Acid (GABA) Derivatives

Compound Description: This refers to a class of compounds that are structurally similar to or act upon the neurotransmitter GABA, known for its inhibitory effects in the central nervous system. Specific GABA derivatives mentioned in the papers include Lithonite, Nicogamol, and Phenibut. These compounds are often used for their anxiolytic, sedative, and muscle relaxant effects. [, ]

Relevance: GABA derivatives were studied alongside Mebicar to assess their impact on cerebral metabolism and stress responses. While Mebicar showed some normalizing effects, GABA derivatives demonstrated more pronounced protection against stress-induced disruptions in oxidative phosphorylation and brain macroerg content. [, ]

Phenazepam

Compound Description: Phenazepam is a benzodiazepine derivative with anxiolytic, sedative, hypnotic, and anticonvulsant properties. []

Relevance: Phenazepam was included in a study investigating the cardioprotective effects of various tranquilizers under stress conditions. Unlike Mebicar, Phenazepam demonstrated a protective effect on myocardial function against stress-induced injury. []

Flunitrazepam

Compound Description: Flunitrazepam is a benzodiazepine derivative with potent hypnotic, sedative, anxiolytic, amnesic, and muscle relaxant properties. []

Relevance: Flunitrazepam, specifically its radiolabeled form (3H-flunitrazepam), was used as a ligand to study the interaction of Mebicar with the GABA-benzodiazepine receptor complex. The study revealed that Mebicar could compete with Flunitrazepam for binding to this complex, suggesting a potential mechanism for its anxiolytic effects. []

Source and Classification

Mebicar belongs to the class of compounds known as glycolurils, which are derivatives of urea. Its synthesis involves the reaction of N,N-dimethylurea with glyoxal in the presence of hydrochloric acid. This compound interacts with various neurotransmitter systems, including gamma-aminobutyric acid (GABA), serotonin, and adrenergic systems, contributing to its anxiolytic effects without significant sedation or impairment of motor function .

Synthesis Analysis

The synthesis of Mebicar can be achieved through several methods; one notable method involves the condensation of N,N-dimethylurea with glyoxal. The reaction typically occurs in an aqueous solution with hydrochloric acid acting as a catalyst. The general procedure includes:

  1. Reagents: N,N-dimethylurea and glyoxal.
  2. Catalyst: Hydrochloric acid.
  3. Reaction Conditions: The reaction is conducted at room temperature, allowing for sufficient time to yield Mebicar.
  4. Isolation: After completion, Mebicar can be isolated via filtration from the reaction mixture.

Alternative synthesis routes have been explored, including variations that utilize different solvents or catalytic conditions to optimize yield and purity .

Molecular Structure Analysis

Mebicar has a molecular formula of C8H14N4O2\text{C}_8\text{H}_{14}\text{N}_4\text{O}_2 and a molar mass of approximately 198.226 g/mol. Its structure includes four methyl groups attached to a glycoluril backbone, which contributes to its solubility and pharmacological properties. The compound is characterized by:

  • Chemical Structure: The presence of multiple nitrogen atoms in a cyclic arrangement enhances its interaction with neurotransmitter systems.
  • 3D Configuration: The spatial arrangement allows for effective binding to target receptors in the brain, influencing neurotransmission.

The structural similarity to uric acid suggests potential interactions with other biological molecules, although Mebicar does not significantly react with acids or bases .

Chemical Reactions Analysis

Mebicar undergoes various chemical reactions primarily related to its pharmacological activity rather than extensive synthetic transformations post-synthesis. Key reactions include:

  1. Hydrolysis: In aqueous environments, Mebicar can hydrolyze under certain conditions, which may affect its stability and efficacy.
  2. Interaction with Neurotransmitters: Mebicar modulates neurotransmitter levels in the brain, particularly increasing serotonin while decreasing norepinephrine without affecting dopaminergic systems.

These reactions underscore its role as a psychotropic agent that balances neurotransmitter activity rather than inducing drastic chemical changes .

Mechanism of Action

The mechanism of action for Mebicar involves modulation of several key neurotransmitter systems:

  • GABA System: Enhances GABAergic activity, leading to anxiolytic effects.
  • Serotonin System: Increases serotonin levels in the brain, which contributes to mood stabilization and anxiety reduction.
  • Adrenergic System: Modulates adrenergic activity without causing peripheral side effects typical of other anxiolytics.

Mebicar's action on these systems occurs without significant sedation or impairment of cognitive functions, making it suitable for use during daily activities .

Physical and Chemical Properties Analysis

Mebicar exhibits several important physical and chemical properties:

  • Appearance: It is a white crystalline powder that is odorless but has a bitter taste.
  • Solubility: Highly soluble in water (approximately 50% at ambient temperature) and alcohols, facilitating oral administration.
  • Stability: The compound has a short elimination half-life of about 3 hours when taken orally, necessitating frequent dosing for sustained therapeutic effects.

These properties contribute to its application as an effective anxiolytic agent while posing challenges regarding patient compliance due to frequent dosing requirements .

Applications

Mebicar is primarily used in clinical settings for:

  • Anxiety Disorders: Effective in managing symptoms associated with anxiety, unrest, fear, and emotional tension.
  • Nervousness and Psychoses: Utilized as a day tranquilizer without causing significant sedation.
  • Support for Smoking Cessation: Assists in alleviating withdrawal symptoms associated with nicotine dependence.

Its non-habit-forming nature makes it preferable for long-term use compared to traditional anxiolytics .

Introduction to Mebicar: Pharmacological and Chemical Context

Historical Development and Structural Classification of Tetramethylglycoluril Derivatives

Mebicar emerged from pharmaceutical research in the Latvian institute Olainfarm during the Soviet era, with initial clinical use documented in the 1980s [1] [8]. Marketed under trademarks Adaptol and Mebikar, it represented an effort to develop anxiolytics devoid of benzodiazepine-related drawbacks [1] [4]. Its synthesis leverages a condensation reaction between N,N-dimethylurea and glyoxal, catalyzed by phosphoric acid anhydride in aqueous solution [1] [9]. Notably, this process exemplifies green chemistry principles: the filtrate is reusable for subsequent batches without additional catalyst, improving atom economy [1] [9].

Structural evolution within glycoluril derivatives reveals key design principles:

  • Core Rigidity: The bicyclic scaffold enforces conformational restraint, potentially enhancing target selectivity.
  • Methylation Pattern: Full N-methylation minimizes first-pass metabolism and alters polarity (logP ≈ -0.8), balancing blood-brain barrier penetration and aqueous solubility (244 mg/mL) [5] [9].
  • Hydrogen Bonding Capacity: Carbonyl groups at positions 2 and 5 enable interactions with neuromodulatory targets, though the molecule lacks H-bond donors [5].

Table 1: Structural Classification of Mebicar Among Glycoluril Derivatives [1] [5] [9]

CompoundSubstituentsKey ModificationsPharmacological Profile
Mebicar1,3,4,6-tetramethylParent structureAnxiolytic, stress-protective
Unsubstituted glycolurilNoneNon-methylatedIndustrial crosslinker (no bioactivity)
Halogenated derivatives7,8-dichloroIncreased electrophilicityNot well-characterized
Hydroxyalkyl variants3-(hydroxypropyl)Enhanced hydrophilicityReduced CNS penetration

Mebicar in the Context of Non-Benzodiazepine Anxiolytics: Scope and Significance

Non-benzodiazepine anxiolytics address limitations of traditional agents—particularly dependence, sedation, and motor impairment [2] [6]. Mebicar belongs to this category and exhibits a multi-target mechanism distinct from GABAergic modulators (e.g., benzodiazepines) or monoaminergic drugs (e.g., SSRIs):

  • Neurotransmitter Modulation: Modulates limbic-reticular activity, specifically hypothalamic emotional zones, while decreasing norepinephrine and increasing serotonin levels in the brain without affecting dopaminergic or cholinergic systems [1] [5] [8].
  • Neuroendocrine Effects: Attenuates stress-induced corticosterone elevation and proinflammatory cytokine release, indicating hypothalamic-pituitary-adrenal (HPA) axis involvement [7].
  • Cellular Adaptations: Enhances myocardial oxygen utilization, normalizes electrolyte balance, and stimulates protein synthesis, suggesting broader cytoprotective effects [5].

Table 2: Comparative Mechanisms of Select Non-Benzodiazepine Anxiolytics [2] [6] [10]

AgentPrimary TargetOnset of ActionDependence RiskKey Clinical Strengths
MebicarMulti-system neuromodulationHours-daysNone reportedNon-sedating, performance-compatible
Buspirone5-HT₁A partial agonism2-4 weeksLowSuitable for chronic GAD
Pregabalinα₂δ subunit of VGCC1-2 weeksModerateNeuropathic pain comorbidity
HydroxyzineH₁ receptor antagonism0.5-1 hourLowAcute situational anxiety
Propranololβ-adrenoceptor blockade1-2 hoursLowSomatic symptom control (e.g., tremor)

Mebicar’s clinical significance lies in its unique profile:

  • Functional Compatibility: Unlike sedative anxiolytics, it alleviates anxiety, fear, and irritability without impairing cognitive or motor function, enabling use during work or academic activities [1] [8].
  • Stress-Protective Actions: Prevents immunological disruptions (e.g., cytokine dysregulation) during intermittent unpredictable stress, positioning it as a potential resilience enhancer [7].
  • Therapeutic Versatility: Used adjunctively for nicotine withdrawal due to its ability to mitigate abstinence-related emotional tension [1] [4].

Despite these advantages, Mebicar remains geographically restricted—primarily prescribed in Latvia, Russia, and neighboring post-Soviet states—and lacks FDA evaluation [1] [3] [4]. Its exclusion from major Western pharmacopeias reflects regulatory divergence rather than definitive efficacy or safety concerns [4].

Properties

CAS Number

10095-06-4

Product Name

Mebicar

IUPAC Name

1,3,4,6-tetramethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C8H14N4O2/c1-9-5-6(11(3)7(9)13)12(4)8(14)10(5)2/h5-6H,1-4H3

InChI Key

XIUUSFJTJXFNGH-UHFFFAOYSA-N

SMILES

CN1C2C(N(C1=O)C)N(C(=O)N2C)C

Synonyms

2,4,6,8-tetramethyl-2,4,6,8-tetraazabicyclo-(3.3.0)-octan-3,7-dione
Adaptol
mebicar
mebika

Canonical SMILES

CN1C2C(N(C1=O)C)N(C(=O)N2C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.